molecular formula C15H21N B12587926 Piperidine, 4-methyl-1-(3-phenyl-2-propenyl)- CAS No. 646450-04-6

Piperidine, 4-methyl-1-(3-phenyl-2-propenyl)-

Cat. No.: B12587926
CAS No.: 646450-04-6
M. Wt: 215.33 g/mol
InChI Key: VSQICQQFSSTKTR-UHFFFAOYSA-N
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Description

Piperidine, 4-methyl-1-(3-phenyl-2-propenyl)-, is a derivative of piperidine, a six-membered heterocyclic amine. This compound features a piperidine ring substituted with a 4-methyl group and a 1-(3-phenyl-2-propenyl) group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives often involves hydrogenation, cyclization, and cycloaddition reactions. For Piperidine, 4-methyl-1-(3-phenyl-2-propenyl)-, a common synthetic route includes the reaction of 4-methylpiperidine with cinnamaldehyde under acidic conditions, followed by reduction .

Industrial Production Methods

Industrially, piperidine derivatives are produced through catalytic hydrogenation of pyridine over molybdenum disulfide catalysts. This method is efficient and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-methyl-1-(3-phenyl-2-propenyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, saturated piperidine derivatives, and various substituted piperidines .

Scientific Research Applications

Piperidine, 4-methyl-1-(3-phenyl-2-propenyl)-, has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Piperidine, 4-methyl-1-(3-phenyl-2-propenyl)-, involves its interaction with various molecular targets. It can bind to receptors and enzymes, modulating their activity. The exact pathways depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 4-methyl-1-(3-phenyl-2-propenyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

646450-04-6

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

4-methyl-1-(3-phenylprop-2-enyl)piperidine

InChI

InChI=1S/C15H21N/c1-14-9-12-16(13-10-14)11-5-8-15-6-3-2-4-7-15/h2-8,14H,9-13H2,1H3

InChI Key

VSQICQQFSSTKTR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC=CC2=CC=CC=C2

Origin of Product

United States

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